molecular formula C11H13BrO3 B13931817 Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate CAS No. 677775-74-5

Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate

Katalognummer: B13931817
CAS-Nummer: 677775-74-5
Molekulargewicht: 273.12 g/mol
InChI-Schlüssel: KAEXEIMHXUYZOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate is an organic compound with a complex structure that includes a bromomethyl group, a methoxy group, and an acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2-methoxybenzyl alcohol to form 5-(bromomethyl)-2-methoxybenzyl bromide. This intermediate is then reacted with methyl acetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the ester group to alcohols.

    Esterification and Hydrolysis: The ester moiety can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with sulfuric acid or sodium hydroxide being common choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce aldehydes, acids, or alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methoxy and ester groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar in structure but lacks the bromomethyl group.

    Methyl 2-(bromomethyl)benzoate: Similar but without the methoxy group.

    Methyl 2-(5-methoxyphenyl)acetate: Lacks the bromomethyl group.

Uniqueness

Methyl 2-(5-(bromomethyl)-2-methoxyphenyl)acetate is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.

Eigenschaften

CAS-Nummer

677775-74-5

Molekularformel

C11H13BrO3

Molekulargewicht

273.12 g/mol

IUPAC-Name

methyl 2-[5-(bromomethyl)-2-methoxyphenyl]acetate

InChI

InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-12)5-9(10)6-11(13)15-2/h3-5H,6-7H2,1-2H3

InChI-Schlüssel

KAEXEIMHXUYZOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CBr)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.